molecular formula C14H18BrNO4 B13810766 Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate

Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate

Cat. No.: B13810766
M. Wt: 344.20 g/mol
InChI Key: UWCAABPREOPVOL-UHFFFAOYSA-N
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Description

Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate is an organic compound that features a bromopyridine moiety and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate typically involves multi-step organic reactions. One common route includes the bromination of pyridine followed by esterification and the introduction of the Boc protecting group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can participate in redox reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidation/Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Deprotection: The free amine derivative of the compound.

    Oxidation/Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate involves its interaction with various molecular targets. The bromopyridine moiety can engage in halogen bonding, while the Boc group can be selectively removed to expose reactive sites. These interactions facilitate its use in synthetic pathways and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(6-chloropyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate
  • Methyl 3-(6-fluoropyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate
  • Methyl 3-(6-iodopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate

Uniqueness

Methyl 3-(6-bromopyridin-2-yl)-2-(tert-butoxycarbonyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific synthetic applications where bromine’s reactivity is advantageous.

Properties

Molecular Formula

C14H18BrNO4

Molecular Weight

344.20 g/mol

IUPAC Name

3-O-tert-butyl 1-O-methyl 2-[(6-bromopyridin-2-yl)methyl]propanedioate

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)10(12(17)19-4)8-9-6-5-7-11(15)16-9/h5-7,10H,8H2,1-4H3

InChI Key

UWCAABPREOPVOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=NC(=CC=C1)Br)C(=O)OC

Origin of Product

United States

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